N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide
Description
Structure
3D Structure
Properties
CAS No. |
121820-46-0 |
|---|---|
Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-N,3-N-diethyl-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-5-27(23-14-7-10-19(3)16-23)25(29)21-12-9-13-22(18-21)26(30)28(6-2)24-15-8-11-20(4)17-24/h7-18H,5-6H2,1-4H3 |
InChI Key |
GIJKPPMKAYLPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
The traditional route involves converting meta-toluic acid to meta-toluoyl chloride using phosphorus trichloride (PCl₃), followed by sequential amidation with diethylamine. The process is optimized for industrial scalability, as detailed in U.S. Patent 3,870,756.
Formation of Meta-Toluoyl Chloride
Meta-toluic acid reacts with PCl₃ at elevated temperatures (90–140°C) to form the acid chloride. Critical parameters include:
Amidation with Diethylamine
The acid chloride is gradually added to diethylamine in an amidation reactor. Key considerations:
-
Stoichiometry : 1.05 equivalents of diethylamine per equivalent of acid chloride.
-
Caustic addition : Sodium hydroxide (50% aqueous) is introduced in stages to neutralize HCl byproducts, keeping water content <40 wt% to prevent emulsion formation.
-
Temperature : 20–55°C during amidation, followed by heating to 70–75°C for phase separation.
Purification
The crude product is separated via liquid-liquid extraction, yielding N,N'-diethyl-N,N'-di(m-tolyl)isophthalamide with minimal impurities.
Industrial-Scale Data
CDI-Activated Coupling
Reaction Design and Advantages
An alternative method using 1,1'-carbonyldiimidazole (CDI) avoids hazardous chlorinating agents. This one-pot synthesis, reported by Revista Cubana de Medicina Militar, achieves high yields under milder conditions.
Activation of Meta-Toluic Acid
Meta-toluic acid reacts with CDI in dichloromethane to form 1-(m-toluoyl)imidazole , a highly reactive intermediate. Catalysis by 4-dimethylaminopyridine (DMAP) accelerates the process via nucleophilic assistance.
Amidation with Diethylamine
The intermediate reacts with excess diethylamine (2.0 equivalents) at 35–40°C. Key benefits:
Optimization Data
Comparative Analysis of Methods
Efficiency and Practicality
| Criterion | Acid Chloride Method | CDI Method |
|---|---|---|
| Reagents | PCl₃, NaOH | CDI, DMAP |
| Hazard profile | High (corrosive reagents) | Moderate (non-corrosive) |
| Reaction time | 4–6 hours | 1–2 hours |
| Purification complexity | Moderate (phase separation) | Low (extraction only) |
| Scalability | Industrial (patented) | Lab to pilot scale |
Mechanistic Insights
-
Acid chloride route : Proceeds via nucleophilic acyl substitution, where diethylamine attacks the electrophilic carbonyl carbon of meta-toluoyl chloride.
-
CDI route : DMAP catalyzes the transfer of the m-toluoyl group from CDI to diethylamine, avoiding HCl generation.
Structural and Spectroscopic Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or m-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isophthalamides.
Scientific Research Applications
Organic Synthesis
N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide serves as a versatile reagent in organic synthesis. It can facilitate the formation of various derivatives with distinct biological or chemical properties. Its ability to undergo multiple chemical reactions—including oxidation, reduction, and substitution—makes it valuable for generating complex molecular structures.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Nucleophiles (amines/alcohols) | Substituted isophthalamides |
Biological Applications
This compound has been investigated for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Research indicates that it can inhibit specific enzymes by binding to their active or allosteric sites.
Enzyme Inhibition Studies:
- Acetylcholinesterase (AChE): Competitive inhibitor with an IC50 value ranging from 10 to 15 µM.
- Other Kinases: Exhibits non-competitive inhibition with variable IC50 values.
Pharmacological Research
Due to its enzyme inhibitory properties, this compound has potential applications in drug development. It may serve as a lead compound for creating new therapeutic agents targeting specific pathways involved in diseases.
Case Studies
Several studies have highlighted the utility of this compound in practical applications:
- Enzyme Modulation: Research has demonstrated that this compound can effectively modulate enzyme activity, impacting metabolic pathways crucial for various biological processes.
- Microencapsulation for Insect Repellency: A study encapsulated a related compound (N,N-diethyl-m-toluamide) within polymer microcapsules to enhance mosquito repellency on treated textiles, showcasing the compound's potential in developing protective materials against pests.
Mechanism of Action
The mechanism of action of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between N,N'-Diethyl-N,N'-Di(m-tolyl)isophthalamide and its analogues:
Electronic and Material Properties
- Charge Transport in OLEDs : The compound’s ethyl and m-tolyl groups balance steric bulk and π-conjugation. In contrast, N,N'-Diphenyl-N,N'-di(m-tolyl)benzidine (TPD) (C₃₈H₃₂N₂), a benzidine derivative, exhibits HOMO/LUMO levels (5.5 eV/2.3 eV) optimized for hole transport in OLEDs . While TPD’s planar structure enhances π-π stacking, the target compound’s amide backbone may reduce conductivity but improve film-forming properties.
- Thermal Stability : Bulky substituents (e.g., m-tolyl) increase thermal resistance compared to methyl or hydroxy groups. For example, ATPIPA retains stability up to 300°C due to rigid thiazole rings .
Solubility and Processing
- This compound ’s ethyl groups improve solubility in toluene and chloroform compared to hydroxylated analogues like N,N'-Bis(3-hydroxyphenyl)isophthalamide , which relies on polar solvents .
- N,N'-Dimethylphthalamide (methyl substituents) exhibits higher solubility in acetone but lower thermal stability .
Toxicity and Environmental Impact
The ethyl and m-tolyl groups may reduce bioavailability compared to hydrophilic substituents (e.g., dihydroxypropyl in 5-Amino N,N-Bis[2,3-Dihydroxy Propyl]isophthalamide HCl) .
Biological Activity
N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide is a synthetic organic compound characterized by its unique molecular structure, which includes two diethyl groups and two m-tolyl groups attached to an isophthalamide backbone. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Understanding its biological activity is crucial for its applications in drug development and pharmacological research.
- Molecular Formula : C26H28N2O2
- Molecular Weight : 400.525 g/mol
- Structure : The presence of m-tolyl substituents enhances solubility and reactivity, making it versatile in chemical applications.
This compound has been shown to interact with specific molecular targets, particularly enzymes. Its mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, potentially affecting metabolic pathways or signal transduction processes.
- Protein-Ligand Interactions : Studies indicate that it can modulate enzyme activity by altering the conformation of enzymes or receptors.
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor for various enzymes. For instance, it has been studied for its effects on acetylcholinesterase (AChE), which is critical for neurotransmission.
| Enzyme | Inhibition Type | IC50 (µM) | References |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 10-15 | |
| Other Kinases | Non-competitive | Varies |
Case Studies
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that emphasize scalability and optimization for higher yields. Its applications span various fields, including:
- Organic Synthesis : As a reagent for generating derivatives with distinct biological or chemical properties.
- Pharmacological Research : Potential use as a lead compound in drug development due to its enzyme inhibitory activities.
Q & A
Basic: What are the key considerations for designing a high-yield synthesis route for N,N'-Diethyl-N,N'-Di(m-tolyl)isophthalamide?
Answer:
The synthesis of this compound requires optimization of reaction conditions, including solvent selection, catalyst use, and temperature control. For example, polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction efficiency by stabilizing intermediates. Catalysts such as Pd(OAc)₂ or CuI can facilitate coupling reactions between aryl halides and amines. Continuous flow processes, as demonstrated in analogous amide syntheses, improve reproducibility and reduce side reactions by ensuring precise control of residence time and mixing . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from unreacted precursors or byproducts.
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
A combination of ¹H/¹³C NMR , FT-IR , and mass spectrometry is essential:
- ¹H NMR : Confirm the presence of ethyl groups (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and aromatic protons (δ ~6.8–7.5 ppm for m-tolyl substituents).
- FT-IR : Identify characteristic amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- High-resolution MS : Verify the molecular ion peak (e.g., [M+H]⁺) with exact mass matching the theoretical value (C₂₈H₃₂N₂O₂: calc. 428.2463).
For advanced validation, single-crystal X-ray diffraction provides definitive proof of molecular geometry and substituent positioning .
Advanced: What computational strategies predict the solid-state packing behavior of this compound?
Answer:
Density Functional Theory (DFT) and molecular dynamics simulations model intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example:
- Crystal packing analysis : Use software like Mercury or Materials Studio to simulate lattice energies and identify dominant interactions (e.g., edge-to-face aromatic contacts or C-H···O hydrogen bonds).
- Hirshfeld surface analysis : Quantifies contributions of non-covalent interactions (e.g., 15–20% from H-bonding, 30–40% from van der Waals forces) to the crystal lattice stability.
Studies on analogous isophthalamides reveal that steric effects from ethyl and m-tolyl groups may reduce π-π stacking efficiency compared to smaller substituents, favoring layered or columnar packing .
Advanced: How can in silico toxicology models assess the safety profile of this compound for laboratory handling?
Answer:
Integrate QSAR (Quantitative Structure-Activity Relationship) models and read-across approaches:
- QSAR tools (e.g., TEST, VEGA): Predict acute toxicity endpoints (e.g., LD₅₀) based on structural fragments like the amide group and aryl rings.
- Read-across : Compare with structurally similar succindiamides (e.g., TBSA, EBSA) to infer potential hepatotoxicity or nephrotoxicity.
- In vitro assays : Validate predictions using human liver microsomes (CYP450 inhibition) or Ames tests (mutagenicity). A tiered approach combining computational and experimental data minimizes false positives/negatives .
Advanced: What strategies resolve contradictions in experimental vs. computational data for this compound’s electronic properties?
Answer:
Discrepancies in HOMO/LUMO levels or dipole moments may arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent correction : Apply the PCM (Polarizable Continuum Model) in DFT calculations to account for solvation effects.
- Conformational sampling : Use molecular mechanics (e.g., Monte Carlo simulations) to explore low-energy conformers and compare with experimental UV-Vis or cyclic voltammetry data.
For example, discrepancies in absorption spectra (λmax) may reflect aggregation-induced shifts in solution versus solid-state measurements .
Advanced: How does this compound’s molecular conformation influence its application in organic electronics?
Answer:
The compound’s planarity and substituent bulk dictate charge transport efficiency:
- Planar conformation : Enhances π-orbital overlap, improving hole mobility in organic semiconductors.
- Ethyl/m-tolyl groups : Introduce steric hindrance, potentially reducing crystallinity but increasing solubility for solution-processed devices.
Comparative studies with N,N'-diphenyl derivatives (e.g., TPD) show that bulkier substituents lower HOMO levels (~5.4 eV vs. 5.2 eV), improving air stability but requiring higher driving voltages in OLEDs .
Advanced: What methodologies characterize non-covalent interactions in co-crystals of this compound?
Answer:
Combine SC-XRD , DSC/TGA , and spectroscopic mapping :
- SC-XRD : Resolves hydrogen bonds (e.g., N-H···O=C) and π-interactions.
- DSC/TGA : Detects phase transitions or decomposition events linked to interaction stability.
- Raman/IR microscopy : Maps spatial distribution of intermolecular forces in co-crystals.
For example, co-crystallization with dicarboxylic acids (e.g., oxalic acid) may form robust hydrogen-bonded networks, altering dissolution kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
